Acide difluorométhylènediphosphonique

Vue d'ensemble

Description

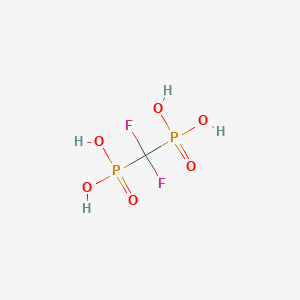

Difluoromethylene diphosphonate, also known as Difluoromethylene diphosphonate, is a useful research compound. Its molecular formula is CH4F2O6P2 and its molecular weight is 211.98 g/mol. The purity is usually 95%.

The exact mass of the compound Difluoromethylene diphosphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Difluoromethylene diphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoromethylene diphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics

Difluoromethylene diphosphonate is characterized by two phosphonate groups attached to a difluoromethylene moiety. Its molecular formula is , and it is classified as a non-hydrolyzable bioisostere of phosphate. This classification enhances its stability and makes it resistant to enzymatic hydrolysis compared to traditional phosphates, which is crucial for its applications in biochemical research .

Enzyme Inhibition

DFDP acts as an inhibitor for enzymes that utilize natural phosphates. By mimicking the structure of phosphate, DFDP can bind to the active sites of these enzymes, effectively blocking substrate binding. This property allows researchers to study enzyme functions and identify critical amino acid residues involved in catalysis . Notable enzymes inhibited by DFDP include:

- Alkaline Phosphatase : Involved in dephosphorylation processes.

- Nucleotide Triphosphate Hydrolases : Important for energy metabolism.

Chelation of Metal Ions

Research has shown that DFDP can function as a chelator for metal ions, particularly vanadium. Interaction studies indicate that DFDP forms stable complexes with metal ions, potentially enhancing its biological efficacy or altering pharmacokinetic properties .

Synthesis of Bisphosphonates

DFDP serves as a key reagent in the synthesis of unsymmetrical difluoromethylene bisphosphonates. These compounds are vital in drug development, particularly for treating bone diseases such as osteoporosis. The synthesis typically involves reacting DFDP with various alkylating agents under controlled conditions .

| Compound Name | Synthesis Method | Applications |

|---|---|---|

| Unsymmetrical Bisphosphonates | Alkylation of DFDP | Osteoporosis treatment |

| Difluorophosphonates | Reaction with phosphonate diesters | Chemical biology |

Case Studies

- Inhibition Studies : A study demonstrated that DFDP effectively inhibits alkaline phosphatase activity, providing insights into the enzyme's substrate recognition mechanisms. The results indicated that specific amino acid residues play critical roles in substrate binding and catalysis .

- Drug Development : Researchers synthesized novel difluoromethylphosphonates using DFDP as a precursor. These compounds showed promising biological activities, suggesting potential therapeutic applications in treating metabolic disorders related to phosphate metabolism .

- Metal Ion Interaction : Investigations into the chelation properties of DFDP revealed its ability to form stable complexes with vanadium ions, which may lead to enhanced biological activity or modified pharmacokinetics in drug formulations .

Activité Biologique

Difluoromethylene diphosphonate (DFDP) is a synthetic compound characterized by its unique difluoromethylene moiety and two phosphonate groups. This compound has garnered attention in biochemical research due to its structural similarity to phosphates, making it a potent inhibitor of various enzymes that utilize natural phosphates. This article explores the biological activity of DFDP, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

DFDP is defined by its molecular formula, which includes two phosphonate groups bonded to a difluoromethylene unit. This configuration imparts significant stability against hydrolysis, distinguishing it from traditional phosphates. The non-hydrolyzable nature of DFDP allows it to act as a bioisostere for phosphate, facilitating its interaction with enzymes that normally utilize phosphate substrates.

DFDP functions primarily as an enzyme inhibitor. By mimicking the structure of phosphate, DFDP can bind to the active sites of enzymes, effectively blocking the natural substrates from binding. This capability is crucial for studying enzyme functions and identifying key amino acid residues involved in substrate recognition and catalysis.

Key Enzyme Targets

Research has identified several enzymes that are inhibited by DFDP:

- Phosphatases : DFDP inhibits various phosphatases, which are critical in dephosphorylation processes.

- Kinases : The compound also shows potential in inhibiting kinase activities, which are vital for signal transduction pathways.

Inhibition Studies

DFDP has been shown to exhibit significant inhibitory effects on enzymes involved in phosphate metabolism. For instance, studies have demonstrated that DFDP can inhibit alkaline phosphatase and other similar enzymes effectively. This inhibition is attributed to the structural similarity between DFDP and the natural substrates of these enzymes.

Chelation Properties

DFDP also exhibits chelation properties, particularly with metal ions such as vanadium. This interaction may enhance its biological efficacy or modify its pharmacokinetic properties, suggesting potential applications in drug design and development.

Case Studies

-

Enzyme Interaction Studies

A study published in Bioorganica highlighted the use of DFDP as a molecular tool for investigating enzyme-substrate interactions. The researchers demonstrated that DFDP could effectively inhibit enzyme activity in vitro, providing insights into the mechanisms of enzyme catalysis and substrate specificity . -

Anticancer Research

While not directly studied as an anticancer agent, DFDP's ability to inhibit specific kinases suggests potential applications in cancer therapy. Research into similar phosphonates has revealed their cytotoxic effects on various cancer cell lines, indicating that DFDP could be further explored for its anticancer properties . -

Dental Applications

DFDP has been evaluated for its potential use in dental materials due to its ability to bind to hydroxyapatite, a primary component of tooth enamel and bone. Studies indicate that DFDP can enhance the mechanical properties of dental composites while providing antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylphosphonic Acid | Phosphonic Acid | Less stable than DFDP |

| Bisphosphonate | Phosphonate | Hydrolyzable; primarily used in osteoporosis treatment |

| Tris(2-aminoethyl)amine Phosphate | Phosphate | More hydrophilic; less effective as an enzyme inhibitor |

| Difluorosulfide | Sulfide | Contains sulfur instead of phosphorus; different reactivity |

The table above illustrates how DFDP's unique difluoromethylene group enhances its stability and biological activity compared to other similar compounds.

Propriétés

IUPAC Name |

[difluoro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBLOWVRMGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147445 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-32-4 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Difluoromethylene diphosphonate affect bone metabolism?

A1: While the provided abstracts don't contain specific details about the mechanism, one study investigates the inhibitory effect of Difluoromethylene diphosphonate on bone resorption using an in vitro organ culture model []. This suggests that Difluoromethylene diphosphonate likely interferes with the activity of osteoclasts, the cells responsible for breaking down bone tissue. Further research is needed to elucidate the precise molecular mechanisms underlying this effect.

Q2: What is the significance of studying the formation constants of Calcium complexes with Difluoromethylene diphosphonate?

A2: Understanding the formation constants of Calcium complexes with Difluoromethylene diphosphonate provides insights into the compound's interaction with bone mineral []. Since bone is primarily composed of hydroxyapatite, a calcium phosphate mineral, the affinity of Difluoromethylene diphosphonate for calcium ions can influence its binding to bone surfaces and its subsequent effects on bone remodeling processes. This information can be crucial for understanding the compound's pharmacokinetics and pharmacodynamics in the context of bone diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.